molecular formula C16H11N5O3 B6097560 (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid

Cat. No.: B6097560
M. Wt: 321.29 g/mol
InChI Key: DKLVIMGYKOCVDA-UHFFFAOYSA-N
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Description

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is a complex heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring and a triazine ring. The presence of these fused rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-(10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c22-13(23)9-20-7-6-12-14(16(20)24)18-19-15-11(8-17-21(12)15)10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLVIMGYKOCVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC4=C(N3N=C2)C=CN(C4=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a pyridine derivative, followed by cyclization and functional group modifications to introduce the triazine ring and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable reaction conditions to ensure high yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with specific biological targets makes it a candidate for the development of therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid include other pyrazolopyridine derivatives, such as:

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fused rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid is a complex heterocyclic compound belonging to the class of pyrazolopyridines. Its unique structure comprises fused pyrazole, pyridine, and triazine rings, which contribute to its significant biological and chemical properties. This compound has garnered attention for its potential therapeutic applications in various medical fields.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate enzyme activity and influence signal transduction pathways. This modulation may involve:

  • Enzyme Inhibition : The compound can inhibit the activity of certain enzymes, which may be crucial in disease pathways.
  • Receptor Interaction : It may bind to specific receptors, altering their function and leading to various biological effects.
  • Gene Expression Modulation : The compound can influence the expression of genes associated with disease processes.

Pharmacological Potential

Research indicates that this compound shows promise as a pharmacophore in drug design for treating conditions such as:

  • Cancer : The compound has demonstrated cytotoxic effects against various cancer cell lines.
  • Inflammation : Its anti-inflammatory properties make it a candidate for treating inflammatory diseases.
  • Infectious Diseases : Preliminary studies suggest antimicrobial activity against certain bacterial strains.

Comparative Biological Activity

To understand its efficacy compared to similar compounds, a comparison table is presented below:

CompoundBiological ActivityMechanism
This compoundAnticancer, anti-inflammatoryEnzyme inhibition
Pyrazolo[3,4-d]pyrimidineAntibacterialReceptor binding
1H-Pyrazolo[3,4-b]pyridinesAnticancerSignal transduction modulation

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. Results indicated that the compound exhibits significant cytotoxic effects at certain concentrations. For instance:

  • A549 Cell Line : At a concentration of 100 µM for 48 hours, cell viability decreased significantly.
  • HepG2 Cell Line : Similar trends were observed with reduced viability at higher concentrations.

Antimicrobial Activity

The compound's antimicrobial effects were evaluated against a panel of Gram-positive and Gram-negative bacteria. Results showed that it possesses notable bactericidal activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound could be developed into an effective antimicrobial agent.

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